molecular formula C9H13N3OS B3009561 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol CAS No. 295362-84-4

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol

Cat. No.: B3009561
CAS No.: 295362-84-4
M. Wt: 211.28
InChI Key: WQWRJHNAHFRXJM-UHFFFAOYSA-N
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Description

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol typically involves the reaction of 4-methyl-6-chloropyrimidine-2-thiol with morpholine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the morpholine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-sulfonyl.

    Reduction: The major product is the reduced form of the pyrimidine ring.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol is unique due to the presence of both the morpholine and thiol groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-methyl-4-morpholin-4-yl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-7-6-8(11-9(14)10-7)12-2-4-13-5-3-12/h6H,2-5H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWRJHNAHFRXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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